![molecular formula C22H27NO5S B12616701 {[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-25-8](/img/structure/B12616701.png)
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that features a carbazole core linked to an acetic acid moiety via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps. The process begins with the sulfonylation of 9H-carbazole to introduce the octane-1-sulfonyl group. This is followed by the etherification of the sulfonylated carbazole with bromoacetic acid under basic conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane and bases such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: The ether linkage and sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or thiols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties could be exploited in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of {[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the carbazole core may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[9-(Decane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a longer alkyl chain.
{[9-(Hexane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a shorter alkyl chain.
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is unique due to its specific combination of a carbazole core, an octane-1-sulfonyl group, and an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
920982-25-8 |
|---|---|
Formule moléculaire |
C22H27NO5S |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-(9-octylsulfonylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C22H27NO5S/c1-2-3-4-5-6-9-14-29(26,27)23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)28-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25) |
Clé InChI |
SDHJSUWQOUSRLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)
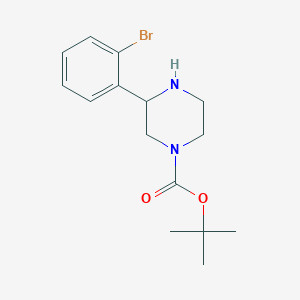
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid](/img/structure/B12616635.png)
![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
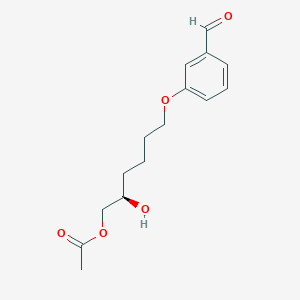
![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)
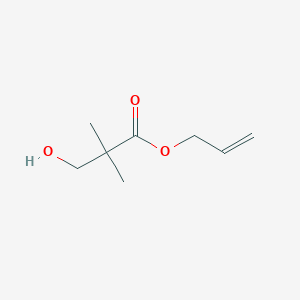
![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
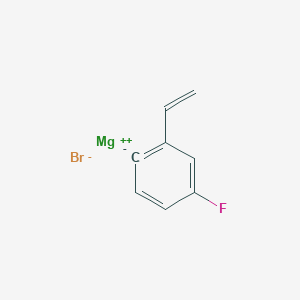
![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
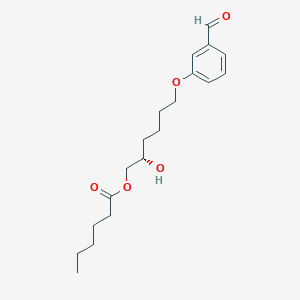
![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
